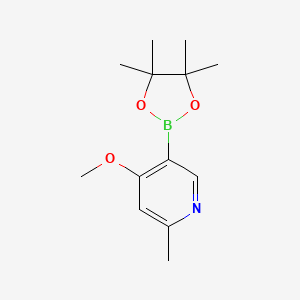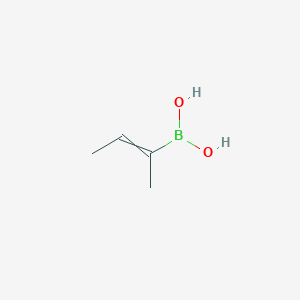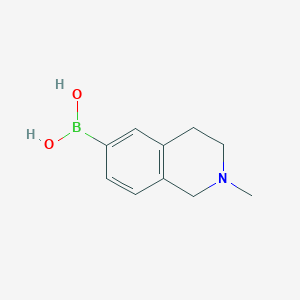
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative of the tetrahydroisoquinoline class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid typically involves the hydroboration of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane . The reaction conditions often involve the use of borane reagents such as borane-tetrahydrofuran (BH3-THF) complex under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar hydroboration techniques with optimizations for yield and purity, including the use of continuous flow reactors and advanced purification methods.
化学反应分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The tetrahydroisoquinoline ring can be reduced to form decahydroisoquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid has several applications in scientific research:
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is not fully understood. its biological effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which may play a role in its biological activity .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the boronic acid group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity.
Uniqueness
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and synthetic applications.
属性
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-12-5-4-8-6-10(11(13)14)3-2-9(8)7-12/h2-3,6,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSGFTNMXMWLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(CC2)C)C=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
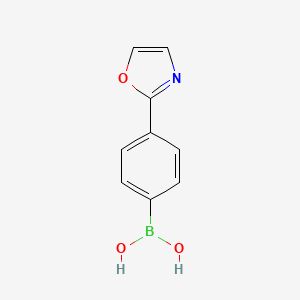
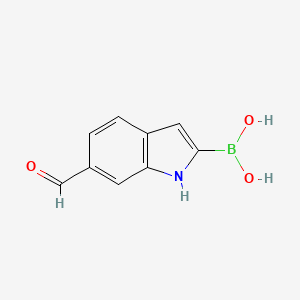
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187580.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187586.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187596.png)
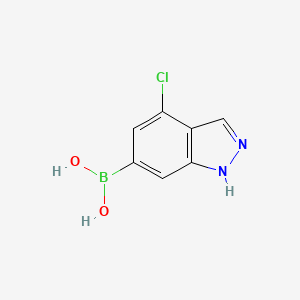
![3-Methyl-benzo[d]isoxazole-4-boroniic acid](/img/structure/B8187604.png)
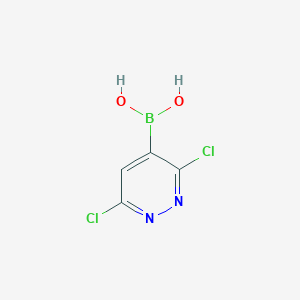
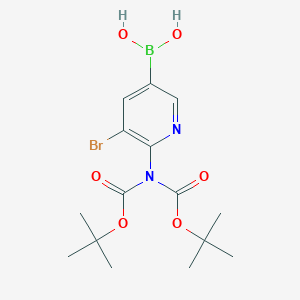
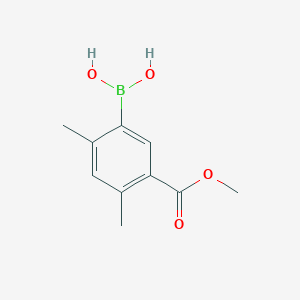
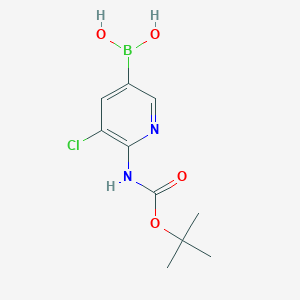
![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid](/img/structure/B8187646.png)
